molecular formula C19H27FN2O3S B11350436 {1-[(4-Fluorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone

{1-[(4-Fluorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone

Cat. No.: B11350436
M. Wt: 382.5 g/mol
InChI Key: XFMLWTCJSPVIFN-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine is an organic compound with a complex structure that includes a fluorophenyl group, a methanesulfonyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-[(4-Fluorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Fluorophenyl Intermediate:

    Methanesulfonylation: The fluorophenyl intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form the methanesulfonyl derivative.

    Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Fluorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(4-Fluorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine can be compared with other similar compounds, such as:

    4-(4-Fluorophenyl)-1-methylpiperidine: This compound shares the fluorophenyl and piperidine moieties but lacks the methanesulfonyl group.

    4-(4-Methylpiperidine-1-carbonyl)piperidine: This compound lacks the fluorophenyl group but retains the piperidine and carbonyl moieties.

The uniqueness of 1-[(4-Fluorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C19H27FN2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H27FN2O3S/c1-15-6-10-21(11-7-15)19(23)17-8-12-22(13-9-17)26(24,25)14-16-2-4-18(20)5-3-16/h2-5,15,17H,6-14H2,1H3

InChI Key

XFMLWTCJSPVIFN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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